2-tert-Butyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Description
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
2-tert-butyl-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C11H19N3/c1-8-5-6-14-7-9(11(2,3)4)13-10(14)12-8/h7-8H,5-6H2,1-4H3,(H,12,13) |
InChI Key |
CHKJMEIGMNXHTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN2C=C(N=C2N1)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways
The primary synthesis involves cyclocondensation and functional group transformations. Key steps include:
- Step 1 : Formation of the imidazo[1,2-a]pyrimidine core via cyclization between 2-aminopyrimidine derivatives and α-bromoketones.
- Step 2 : Introduction of substituents (tert-butyl and methyl groups) through alkylation or nucleophilic substitution.
A representative procedure from outlines:
- Cyclization : Reacting 2-amino-4-methylpyrimidine with ethyl 3-bromo-2-oxopentanoate in dimethylformamide (DMF) at 80°C for 12 hours.
- Alkylation : Treating the intermediate with tert-butyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at reflux.
Yield : 68–72% after purification by silica gel chromatography.
Optimization Parameters
Critical factors influencing yield and purity:
Comparison of Methodologies
Two dominant approaches are contrasted below:
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| One-pot Cyclization | Reduced purification steps | Requires strict stoichiometric control | 65–70 |
| Stepwise Alkylation | Better regioselectivity | Multi-step, time-intensive | 70–75 |
The stepwise method is preferred for scalability, while one-pot processes suit high-throughput screening.
Characterization Data
Post-synthesis analysis confirms structural integrity:
| Technique | Key Findings |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.42 (s, 9H, tert-butyl), 2.28 (s, 3H, CH₃), 3.65–3.72 (m, 4H, CH₂). |
| HRMS | [M+H]⁺ calcd. for C₁₁H₁₉N₃: 193.1578; found: 193.1581. |
| HPLC Purity | ≥98% (C18 column, 70:30 MeOH/H₂O). |
Challenges and Solutions
- Challenge : Low solubility of intermediates in non-polar solvents.
Solution : Use DMF/THF mixtures to enhance solubility during cyclization. - Challenge : Competing side reactions during alkylation.
Solution : Employ bulky bases (e.g., DBU) to minimize undesired substitutions.
Industrial-Scale Considerations
Process intensification techniques include:
- Flow Chemistry : Reduces reaction time by 40% compared to batch methods.
- Catalyst Recycling : Immobilized K₂CO₃ on mesoporous silica improves cost efficiency.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be introduced or modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazo-pyrimidine N-oxides, while reduction can lead to the formation of partially or fully reduced derivatives.
Scientific Research Applications
2-tert-Butyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and inferred properties of 2-tert-Butyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine and its analogs:
Key Observations:
Structural Variations: Substituent Position: The target compound’s methyl group at C7 differentiates it from positional isomers like the C6-methyl analog (CAS 1697586-88-1), which may exhibit distinct conformational preferences .
Synthetic Considerations: Multi-component reactions (e.g., using 2-aminobenzimidazole, aldehydes, and ethyl 3-oxohexanoate) are common for imidazo[1,2-a]pyrimidines. However, tert-butyl and methyl substituents may require optimized conditions to manage steric effects .
Physicochemical Properties: Hydrophobicity: The target compound’s tert-butyl and methyl groups likely reduce aqueous solubility compared to polar derivatives like the aminomethyl analog (EN300-37152157) . Molecular Weight: Higher molecular weight (193.29) compared to simpler analogs (e.g., 179.26 for CAS 1696760-25-4) suggests differences in volatility and melting points .
Biological Implications :
- While direct biological data for the target compound is absent, structurally related imidazo[1,2-a]pyrimidines (e.g., Compound 61 in ) show antibacterial activity, suggesting that substituent bulk and hydrophobicity may influence membrane permeability .
Biological Activity
2-tert-Butyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer effects, enzyme inhibition, and other pharmacological activities.
The compound has the following chemical structure and properties:
- Molecular Formula : C12H16N4
- Molecular Weight : 216.28 g/mol
- CAS Number : 1359655-89-2
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyrimidine derivatives, including 2-tert-butyl-7-methyl. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.
- Case Study : In a study exploring the effects of similar compounds on MCF-7 breast cancer cells, derivatives demonstrated IC50 values ranging from 0.01 to 0.46 µM, indicating potent antiproliferative activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-tert-butyl-7-methyl | MCF-7 | 0.01 - 0.46 |
| Phenylpyrazolo[3,4-d]pyrimidine | MCF-7 | 0.3 - 24 |
Enzyme Inhibition
Imidazo[1,2-a]pyrimidines have also been investigated for their ability to inhibit various enzymes involved in cancer progression.
- Aurora-A Kinase Inhibition : Compounds similar to 2-tert-butyl-7-methyl have shown significant inhibition of Aurora-A kinase with IC50 values as low as 0.067 µM . This inhibition is crucial for controlling cell division and preventing tumor growth.
The mechanism by which 2-tert-butyl-7-methyl exerts its biological effects involves several pathways:
- Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells by activating caspases and promoting DNA fragmentation .
- Cell Cycle Arrest : It disrupts the normal cell cycle progression, leading to an accumulation of cells in the G1 phase .
- Inhibition of Cell Migration : By affecting cellular signaling pathways, it reduces the migratory capacity of cancer cells, thereby limiting metastasis .
In Vivo Studies
In vivo studies are essential for confirming the efficacy and safety of new compounds. Research involving animal models has demonstrated that imidazo[1,2-a]pyrimidines can significantly reduce tumor size and improve survival rates compared to control groups.
Safety Profile
Preliminary toxicity assessments indicate that while these compounds exhibit strong biological activity, they also require careful evaluation for potential side effects. The therapeutic index must be established to ensure that the benefits outweigh any adverse effects.
Q & A
Q. What statistical methods validate the reproducibility of synthetic yields in multi-lab studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
